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Compound of Interest

Compound Name: 2-(2,4-Dinitrophenyl)ethanol

Cat. No.: B1589579 Get Quote

This technical guide provides a detailed exploration of the spectroscopic characteristics of 2-
(2,4-dinitrophenyl)ethanol. In the interest of scientific rigor, it is important to note that while

physical properties for 2-(2,4-dinitrophenyl)ethanol (CAS No. 4836-69-5) are available,

experimentally derived spectroscopic data is not widely published.[1][2] Therefore, this guide

will present a multi-faceted approach. Firstly, we will discuss the predicted spectroscopic data

for the target molecule. Secondly, we will provide a detailed analysis of the experimentally

obtained spectra for the closely related and more extensively characterized compound, 2-(2,4-

dinitrophenoxy)ethanol (CAS No. 2831-60-9), highlighting the structural distinctions and their

spectroscopic implications.[3][4][5] This comparative methodology offers valuable insights for

researchers working with related compounds. Finally, this guide will furnish detailed, field-

proven protocols for acquiring high-quality NMR, IR, and UV-Vis spectra, applicable to this

class of compounds.

Molecular Structure and Its Spectroscopic
Implications
The first step in any spectroscopic analysis is a thorough understanding of the molecule's

structure. The key to interpreting the spectra of 2-(2,4-dinitrophenyl)ethanol lies in

recognizing its constituent functional groups: a 2,4-dinitrophenyl ring and an ethanol side chain.

The strong electron-withdrawing nature of the two nitro groups on the aromatic ring significantly

influences the electronic environment of the entire molecule, which is a critical factor in all three

spectroscopic techniques discussed herein.
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Figure 1: Molecular structure of 2-(2,4-Dinitrophenyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule.

Predicted ¹H NMR Spectrum of 2-(2,4-
Dinitrophenyl)ethanol
Based on the structure, we can predict the following proton signals:

Predicted Chemical
Shift (ppm)

Multiplicity Integration Assignment

~8.8 d 1H
Ar-H ortho to both

NO₂ groups

~8.4 dd 1H
Ar-H ortho to one NO₂

and the ethyl group

~7.8 d 1H
Ar-H meta to both

NO₂ groups

~4.0 t 2H -CH₂-OH

~3.2 t 2H Ar-CH₂-

~2.5 s (broad) 1H -OH

Note: The exact chemical shifts and coupling constants would be dependent on the solvent

used.

Experimental ¹H NMR Data for 2-(2,4-
Dinitrophenoxy)ethanol
For comparison, the experimental ¹H NMR data for the related ether, 2-(2,4-

dinitrophenoxy)ethanol, in DMSO-d6 is presented.[3] The key difference is the presence of an
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ether linkage, which will deshield the adjacent protons to a different extent than a direct C-C

bond.

Chemical Shift
(ppm)

Multiplicity Integration Assignment

8.73 d 1H Ar-H

8.41 dd 1H Ar-H

7.21 d 1H Ar-H

4.14 t 2H -O-CH₂-

3.73 t 2H -CH₂-OH

4.95 t 1H -OH

Predicted ¹³C NMR Spectrum of 2-(2,4-
Dinitrophenyl)ethanol
The predicted carbon signals for the target molecule are as follows:

Predicted Chemical Shift (ppm) Assignment

~148 Ar-C attached to NO₂

~146 Ar-C attached to NO₂

~140 Ar-C attached to ethyl group

~130 Ar-CH

~122 Ar-CH

~116 Ar-CH

~60 -CH₂-OH

~38 Ar-CH₂-
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Experimental ¹³C NMR Data for 2-(2,4-
Dinitrophenoxy)ethanol
The experimental ¹³C NMR data for 2-(2,4-dinitrophenoxy)ethanol provides a useful

comparison.[3]

Chemical Shift (ppm) Assignment

155.8 Ar-C-O

141.5 Ar-C-NO₂

139.7 Ar-C-NO₂

129.5 Ar-CH

122.3 Ar-CH

115.6 Ar-CH

69.8 -O-CH₂-

59.5 -CH₂-OH

Experimental Protocol for NMR Spectroscopy

Sample Preparation Data Acquisition Data Processing

Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of TMS as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube. Insert the NMR tube into the spectrometer. Lock and shim the magnetic field. Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. Apply Fourier transformation to the raw data. Phase and baseline correct the spectra. Integrate the signals and reference the chemical shifts to TMS.

Click to download full resolution via product page

Figure 2: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule.
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Predicted IR Absorptions for 2-(2,4-
Dinitrophenyl)ethanol
The key expected IR absorption bands are:

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3500-3200 (broad) O-H Stretching

3100-3000 C-H (aromatic) Stretching

2960-2850 C-H (aliphatic) Stretching

1590-1500 N-O (nitro) Asymmetric Stretching

1390-1300 N-O (nitro) Symmetric Stretching

1600, 1475 C=C (aromatic) Stretching

1250-1000 C-O Stretching

850-800 C-N Stretching

Experimental IR Data for 2-(2,4-Dinitrophenoxy)ethanol
The experimental IR data for the related ether, obtained as a KBr wafer, shows the following

characteristic peaks.[3][5]
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Wavenumber (cm⁻¹) Functional Group

3400-3200 O-H

3100-3000 C-H (aromatic)

2950-2850 C-H (aliphatic)

1608 C=C (aromatic)

1520 N-O (asymmetric)

1345 N-O (symmetric)

1270 C-O (ether)

1080 C-O (alcohol)

Experimental Protocol for IR Spectroscopy (KBr Pellet)

Sample Preparation Data Acquisition Data Processing

Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Place the mixture in a pellet press. Apply pressure to form a transparent pellet. Place the KBr pellet in the sample holder of the IR spectrometer. Record the background spectrum (air). Record the sample spectrum. The instrument software automatically ratios the sample spectrum against the background. Identify and label the significant absorption bands.

Click to download full resolution via product page

Figure 3: Workflow for IR data acquisition (KBr pellet method).

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for conjugated systems.

Predicted UV-Vis Absorptions for 2-(2,4-
Dinitrophenyl)ethanol
The dinitrophenyl group is a strong chromophore. We can expect to see absorptions

corresponding to π → π* transitions of the aromatic ring and n → π* transitions involving the
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nitro groups. The presence of the hydroxyl group is not expected to significantly alter the

absorption maxima compared to 2,4-dinitrotoluene.

Predicted λmax (nm) Electronic Transition

~260 π → π

~340 n → π

Experimental UV-Vis Data for 2-(2,4-
Dinitrophenoxy)ethanol
The experimental UV-Vis spectrum of 2-(2,4-dinitrophenoxy)ethanol in methanol shows

absorption maxima that are consistent with the predicted transitions for a dinitrophenyl system.

[3]

λmax (nm) Solvent

~260 Methanol

~300-320 Methanol

The exact position of the n → π* transition can be solvent-dependent.

Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation Data Acquisition Data Analysis

Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to give an absorbance between 0.1 and 1.0. Fill a quartz cuvette with the sample solution. Place a cuvette with the pure solvent in the reference beam. Place the sample cuvette in the sample beam. Scan the desired wavelength range (e.g., 200-800 nm). The instrument software plots absorbance versus wavelength. Identify the wavelength of maximum absorbance (λmax).

Click to download full resolution via product page

Figure 4: Workflow for UV-Vis data acquisition.
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Conclusion
This technical guide has provided a comprehensive overview of the expected and comparative

spectroscopic data for 2-(2,4-dinitrophenyl)ethanol. By combining predicted data for the

target molecule with experimental data from a close structural analog, and by providing

detailed, robust experimental protocols, this document serves as a valuable resource for

researchers in the field. The principles and methodologies outlined here are broadly applicable

to the characterization of other substituted aromatic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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